An In-Depth Technical Guide to Hexaethylene Glycol Phosphoramidite for Researchers and Drug Development Professionals
An In-Depth Technical Guide to Hexaethylene Glycol Phosphoramidite for Researchers and Drug Development Professionals
Introduction: Hexaethylene glycol (HEG) phosphoramidite (B1245037), commonly referred to as Spacer Phosphoramidite 18, is a crucial reagent in the fields of molecular biology and drug development.[][] It serves as a versatile hydrophilic linker used in the chemical synthesis of oligonucleotides.[][3] This in-depth guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on quantitative data and detailed experimental protocols for researchers, scientists, and professionals in the drug development sector.
Core Properties and Specifications
Hexaethylene glycol phosphoramidite is an 18-atom spacer that can be incorporated at the 5'- or 3'-end, or internally within an oligonucleotide sequence.[][4] Its hydrophilic nature is a key attribute, enhancing the solubility of the resulting modified oligonucleotides.[4]
Physicochemical Data
A summary of the key physicochemical properties of hexaethylene glycol phosphoramidite is presented in Table 1. This data is essential for handling, storage, and application of the reagent.
| Property | Value | Reference |
| Chemical Formula | C₄₂H₆₁N₂O₁₀P | [][5] |
| Molecular Weight | 784.91 g/mol | [][5] |
| Appearance | Colorless to light yellow oil | [] |
| Purity | ≥95% | [] |
| Solubility | Soluble in DMSO (50 mg/mL with sonication) and Acetonitrile (B52724) | [6] |
| Storage Conditions | -20°C for long-term storage (months to years) | [] |
Synthesis of Hexaethylene Glycol Phosphoramidite
The synthesis of hexaethylene glycol phosphoramidite is a two-step process that involves the protection of one of the hydroxyl groups of hexaethylene glycol with a dimethoxytrityl (DMT) group, followed by phosphitylation of the remaining free hydroxyl group.
Experimental Protocol: Synthesis of 1-O-(4,4'-Dimethoxytrityl)-Hexaethylene Glycol
This procedure outlines the selective protection of one primary hydroxyl group of hexaethylene glycol.
Materials:
-
Hexaethylene glycol
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Pyridine (B92270) (anhydrous)
-
Ethyl acetate (B1210297) (EtOAc)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
Procedure:
-
Dissolve hexaethylene glycol in anhydrous pyridine in a flask under an inert atmosphere (e.g., argon).
-
In a separate flask, dissolve DMT-Cl in anhydrous pyridine.
-
Slowly transfer the DMT-Cl solution to the hexaethylene glycol solution via cannula transfer while stirring at room temperature.
-
Allow the reaction to proceed overnight at room temperature.
-
Remove the majority of the pyridine under reduced pressure.
-
Partition the residue between ethyl acetate and 5% sodium bicarbonate solution.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by precipitation from a mixture of diethyl ether and hexane to yield 1-O-(4,4'-dimethoxytrityl)-hexaethylene glycol.[7][8]
Experimental Protocol: Phosphitylation of 1-O-DMT-Hexaethylene Glycol
This protocol describes the conversion of the mono-protected hexaethylene glycol into the desired phosphoramidite.
Materials:
-
1-O-(4,4'-Dimethoxytrityl)-hexaethylene glycol
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (B109758) (DCM, anhydrous)
Procedure:
-
Dissolve 1-O-(4,4'-dimethoxytrityl)-hexaethylene glycol in anhydrous dichloromethane under an inert atmosphere.
-
Add N,N-diisopropylethylamine to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to the cooled solution while stirring.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated sodium bicarbonate solution).
-
Extract the product with dichloromethane, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product using silica (B1680970) gel chromatography to obtain hexaethylene glycol phosphoramidite.
Application in Automated Oligonucleotide Synthesis
Hexaethylene glycol phosphoramidite is seamlessly integrated into standard automated solid-phase oligonucleotide synthesis protocols using phosphoramidite chemistry.[9] The synthesis cycle involves four key steps: deblocking, coupling, capping, and oxidation.
Experimental Protocol: Incorporation of Hexaethylene Glycol Spacer
This protocol details the steps for incorporating the HEG spacer into a growing oligonucleotide chain on an automated synthesizer.
Materials:
-
Hexaethylene glycol phosphoramidite solution in anhydrous acetonitrile (e.g., 0.1 M)
-
Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole (ETT) in acetonitrile)
-
Capping solutions (e.g., acetic anhydride/lutidine/THF and N-methylimidazole/THF)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine)
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Controlled pore glass (CPG) solid support with the initial nucleoside
Procedure (within the automated synthesizer):
-
Deblocking: The 5'-DMT protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution. The support is then washed with anhydrous acetonitrile.
-
Coupling: The hexaethylene glycol phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column containing the solid support. The coupling reaction is allowed to proceed for a standard time (typically 2-5 minutes). For potentially difficult couplings, this time can be extended.
-
Capping: Any unreacted 5'-hydroxyl groups on the solid support are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester by the oxidizing solution.
-
The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide or modifier to be added to the oligonucleotide chain.
Coupling Efficiency
The efficiency of the coupling step is critical for the overall yield of the full-length oligonucleotide. While specific coupling efficiencies for hexaethylene glycol phosphoramidite can vary depending on the synthesizer, reagents, and the sequence context, it is generally expected to be high, in the range of 98-99.5%. The impact of coupling efficiency on the theoretical yield of full-length product for oligonucleotides of different lengths is illustrated in Table 2.
| Oligonucleotide Length (bases) | Theoretical Yield at 98% Coupling Efficiency | Theoretical Yield at 99% Coupling Efficiency | Theoretical Yield at 99.5% Coupling Efficiency |
| 20 | 66.8% | 82.6% | 90.8% |
| 50 | 36.4% | 60.5% | 77.9% |
| 100 | 13.3% | 36.6% | 60.6% |
Visualizing the Workflow
The process of incorporating a hexaethylene glycol phosphoramidite into an oligonucleotide can be visualized as a key step within the broader automated synthesis workflow.
The synthesis of hexaethylene glycol phosphoramidite itself can also be represented as a logical workflow.
Conclusion
Hexaethylene glycol phosphoramidite is an indispensable tool for the synthesis of modified oligonucleotides. Its hydrophilic properties and defined length make it a valuable spacer for a wide range of applications, from diagnostic probes to therapeutic agents. A thorough understanding of its properties, synthesis, and incorporation into automated synthesis protocols is essential for researchers and developers in the field to achieve optimal results in their work. The detailed protocols and data provided in this guide serve as a valuable resource for the successful application of this important reagent.
References
- 3. lumiprobe.com [lumiprobe.com]
- 4. Spacer 18 , HEG Hexaethylene Glycol Oligonucleotide Modification [biosyn.com]
- 5. DMT Hexaethylene Glycol phosphoramidite | ChemGenes Products [chemgenes.com]
- 6. Efficient self-assembly of DNA-functionalized fluorophores and gold nanoparticles with DNA functionalized silicon surfaces: the effect of oligomer spacers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajchem-a.com [ajchem-a.com]
- 8. ajchem-a.com [ajchem-a.com]
- 9. alfachemic.com [alfachemic.com]
